molecular formula C8H14O3S2 B6254766 1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one CAS No. 191017-09-1

1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one

Cat. No.: B6254766
CAS No.: 191017-09-1
M. Wt: 222.3
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Properties

CAS No.

191017-09-1

Molecular Formula

C8H14O3S2

Molecular Weight

222.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,1-dimethoxy-2-propen-1-one with methylsulfanyl reagents in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one can be compared with other similar compounds, such as:

The uniqueness of 1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one lies in its specific combination of functional groups and the positioning of the double bond, which contribute to its distinct chemical and biological properties .

Biological Activity

1,1-Dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one is a synthetic compound with the molecular formula C8H14O3S2C_8H_{14}O_3S_2 and a molecular weight of 222.33 g/mol. It features a unique structure that includes methoxy and methylsulfanyl functional groups, which contribute to its potential biological activities. This compound has been investigated for various applications in chemistry, biology, and medicine, particularly for its antimicrobial and anticancer properties.

Structural Characteristics

  • Molecular Formula : C8H14O3S2C_8H_{14}O_3S_2
  • Molecular Weight : 222.33 g/mol
  • CAS Number : 191017-09-1

Table of Properties

PropertyValue
Molecular FormulaC8H14O3S2
Molecular Weight222.33 g/mol
Purity95%
Origin of ProductUnited States

Antimicrobial Properties

Research indicates that 1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one exhibits significant antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. The unique arrangement of its functional groups allows it to interact with various molecular targets involved in cancer cell proliferation and survival.

Case Study: Anticancer Effects

In a study conducted on human cancer cell lines, 1,1-dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one was shown to inhibit cell growth significantly. The IC50 values indicated that the compound is effective at low concentrations, suggesting a potent anticancer effect.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. It may act as an inhibitor or activator of certain pathways critical for cellular functions.

Table of Mechanisms

MechanismDescription
Enzyme InhibitionInterference with enzyme activity affecting metabolism
Receptor InteractionBinding to receptors altering signaling pathways
Cell Cycle DisruptionInducing apoptosis or cell cycle arrest in cancer cells

Comparative Analysis with Similar Compounds

1,1-Dimethoxy-4,4-bis(methylsulfanyl)but-3-en-2-one can be compared with other similar compounds such as:

  • 1,1-dimethoxy-4,4-bis(methylsulfanyl)but-2-en-1-one : Different positioning of double bond affects reactivity.
  • 1,1-dimethoxy-4,4-bis(ethylsulfanyl)but-3-en-2-one : Variation in sulfanyl groups leads to different biological activities.

This compound's specific combination of functional groups contributes to its distinct chemical and biological properties.

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